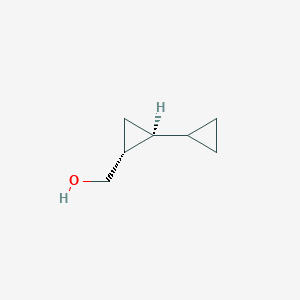
(1S,2R)-1,1'-Bicyclopropane-2-méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-1,1’-Bi[cyclopropane]-2-methanol is a unique organic compound characterized by its cyclopropane rings and a methanol functional group Cyclopropane rings are known for their strained nature, which imparts unique reactivity to the compound
Applications De Recherche Scientifique
(1S,2R)-1,1’-Bi[cyclopropane]-2-methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Cyclopropane derivatives are explored for their potential use in pharmaceuticals.
Industry: The compound is used in the synthesis of materials with unique properties
Mécanisme D'action
Target of Action
The primary targets of (1S,2R)-1,1'-Bi[cyclopropane]-2-methanolCyclopropane-containing compounds are known to have unique structural and chemical properties, making them of interest in synthetic and pharmaceutical chemistry . They are widespread in natural products and are usually essential for biological activities .
Mode of Action
The exact mode of action of (1S,2R)-1,1'-Bi[cyclopropane]-2-methanolCyclopropane-containing compounds are known to interact with various biological targets due to their unique structural motif . The specific interactions and resulting changes would depend on the particular biological target involved.
Biochemical Pathways
Cyclopropane biosynthesis involves enzymatic cyclopropanations, which can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . The reactions can further be classified based on the key intermediates required prior to cyclopropane formation, which can be carbocations, carbanions, or carbon radicals .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1S,2R)-1,1'-Bi[cyclopropane]-2-methanolCyclopropane was initially investigated as an anesthetic due to its rapid onset and recovery while maintaining stable hemodynamics .
Result of Action
The molecular and cellular effects of (1S,2R)-1,1'-Bi[cyclopropane]-2-methanolCyclopropane-containing compounds are known to have a wide range of biological activities due to their unique structural and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple to form cyclopropanes . Another method involves the use of diazo compounds and transition metal catalysts to achieve cyclopropanation .
Industrial Production Methods
Industrial production of cyclopropane derivatives often employs catalytic systems that ensure high regio- and stereoselectivity. The use of nickel or palladium catalysts in cross-coupling reactions is a common approach . These methods are scalable and provide high yields, making them suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-1,1’-Bi[cyclopropane]-2-methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopropane derivatives with different functional groups.
Substitution: The cyclopropane rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include cyclopropane carboxylic acids, cyclopropane alcohols, and various substituted cyclopropane derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane-1,2-dicarboxylic acid: Known for its use in organic synthesis and as a building block for more complex molecules.
Cyclopropylamine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(1S,2R)-1,1’-Bi[cyclopropane]-2-methanol is unique due to its dual cyclopropane rings and the presence of a methanol group. This combination imparts distinct reactivity and potential for diverse applications compared to other cyclopropane derivatives .
Propriétés
IUPAC Name |
[(1R,2S)-2-cyclopropylcyclopropyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-4-6-3-7(6)5-1-2-5/h5-8H,1-4H2/t6-,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENGFKJBIVRULH-BQBZGAKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H]2C[C@H]2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide](/img/structure/B2402419.png)

![(E)-1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2402421.png)

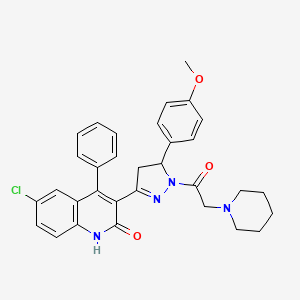
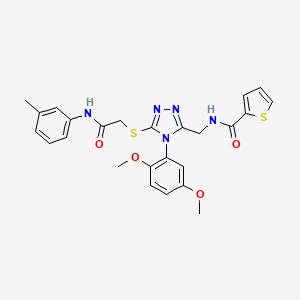
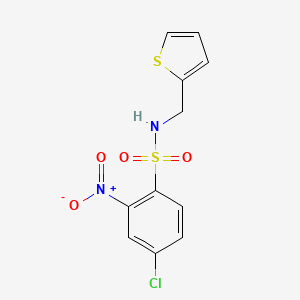
![{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride](/img/new.no-structure.jpg)
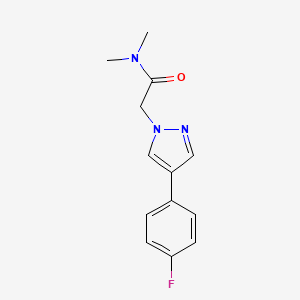
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide](/img/structure/B2402433.png)
![Dimethyl 2-[(2-chloro-5-nitrobenzoyl)amino]terephthalate](/img/structure/B2402437.png)
![N-[4-(methylsulfamoyl)phenyl]-2-phenoxyacetamide](/img/structure/B2402439.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide](/img/structure/B2402441.png)
